molecular formula C13H9Cl3N2O B11946447 1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea CAS No. 82745-09-3

1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea

Cat. No.: B11946447
CAS No.: 82745-09-3
M. Wt: 315.6 g/mol
InChI Key: DDXNFYJZPRCFGD-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea is a chemical compound known for its unique structure and properties It consists of a urea backbone with two chlorinated phenyl groups attached at the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea typically involves the reaction of 2-chloroaniline with 2,6-dichloroaniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylureas.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea has found applications in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-3-phenylurea
  • 1-(2,6-Dichlorophenyl)-3-phenylurea
  • 1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea

Comparison: 1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea is unique due to the presence of two chlorinated phenyl groups, which can significantly influence its reactivity and properties compared to similar compounds. The additional chlorine atoms can enhance its binding affinity to molecular targets and alter its chemical behavior, making it distinct in its applications and effects.

Properties

CAS No.

82745-09-3

Molecular Formula

C13H9Cl3N2O

Molecular Weight

315.6 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(2,6-dichlorophenyl)urea

InChI

InChI=1S/C13H9Cl3N2O/c14-8-4-1-2-7-11(8)17-13(19)18-12-9(15)5-3-6-10(12)16/h1-7H,(H2,17,18,19)

InChI Key

DDXNFYJZPRCFGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

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